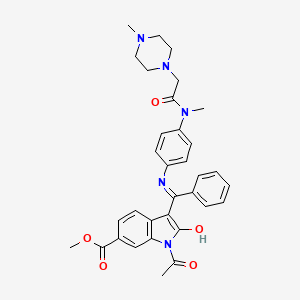
Nintedanib N-Acetyl Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nintedanib N-Acetyl Impurity is a chemical compound related to Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The impurity is often studied to understand the purity and stability of pharmaceutical formulations containing Nintedanib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib N-Acetyl Impurity involves multiple steps. One method includes reacting methyl 2-oxoindole-6-carboxylate with acetic anhydride at elevated temperatures to form methyl 1-acetyl-2-oxoindole-6-carboxylate. This intermediate is then further reacted with trimethyl orthobenzoate in the presence of acetic anhydride to yield the desired impurity .
Industrial Production Methods
Industrial production methods for this compound typically involve controlled reaction conditions to ensure high yield and purity. Techniques such as recrystallization using solvents like alcohol, acetone, and DMSO are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nintedanib N-Acetyl Impurity can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, trimethyl orthobenzoate, and various solvents like ethanol and acetone. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the this compound .
Applications De Recherche Scientifique
Nintedanib N-Acetyl Impurity has several scientific research applications:
Mécanisme D'action
The mechanism of action of Nintedanib N-Acetyl Impurity is closely related to that of Nintedanib. It involves the inhibition of multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition blocks the autophosphorylation of these receptors, thereby inhibiting cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and certain cancers.
Pirfenidone: Another drug used for treating idiopathic pulmonary fibrosis.
Nintedanib Acetyl Impurity: A closely related impurity with similar chemical properties.
Uniqueness
Nintedanib N-Acetyl Impurity is unique due to its specific chemical structure and its role in the quality control of Nintedanib formulations. Its presence and concentration can significantly impact the stability and efficacy of the pharmaceutical product .
Propriétés
Numéro CAS |
2130844-77-6 |
|---|---|
Formule moléculaire |
C33H35N5O5 |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
methyl 1-acetyl-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]indole-6-carboxylate |
InChI |
InChI=1S/C33H35N5O5/c1-22(39)38-28-20-24(33(42)43-4)10-15-27(28)30(32(38)41)31(23-8-6-5-7-9-23)34-25-11-13-26(14-12-25)36(3)29(40)21-37-18-16-35(2)17-19-37/h5-15,20,41H,16-19,21H2,1-4H3 |
Clé InChI |
CFLKIPWPSHALCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C1O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


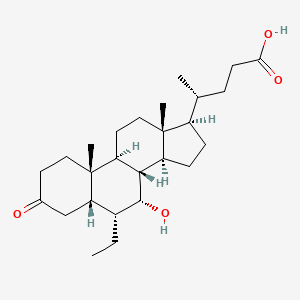
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
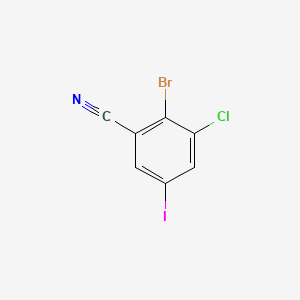

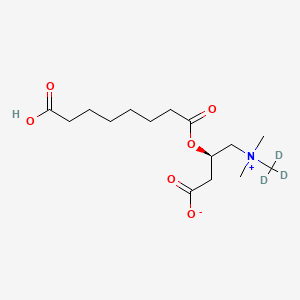

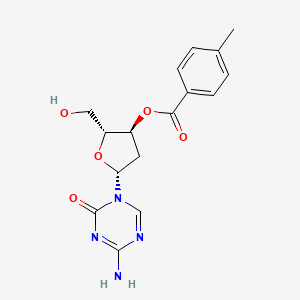
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)

